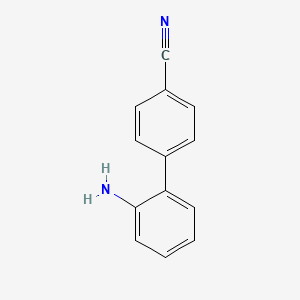

2'-Amino-biphenyl-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKIEIHVZCGCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362756 | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75898-35-0 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75898-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-amino-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75898-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Amino-biphenyl-4-carbonitrile discovery and synthesis history

An In-depth Technical Guide to the Discovery and Synthesis of 2'-Amino-biphenyl-4-carbonitrile

Authored by: Gemini, Senior Application Scientist

December 2025

Abstract

This technical guide provides a comprehensive exploration of this compound (CAS No. 75898-35-0), a pivotal molecular scaffold in modern medicinal chemistry.[1] We delve into the historical context of its synthesis, tracing the evolution from classical, harsh methodologies to the sophisticated, high-efficiency palladium-catalyzed cross-coupling reactions that dominate contemporary organic synthesis. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic importance of this intermediate, detailed synthetic protocols, and the causality behind the selection of specific synthetic routes. The role of this compound as a key precursor in the synthesis of high-value pharmaceuticals, notably the PARP inhibitor Niraparib, is examined as a principal case study.

Introduction: The Strategic Importance of a Biphenyl Scaffold

The biphenyl moiety is a privileged structure in drug discovery, serving as the core of numerous therapeutic agents.[2] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups to interact with biological targets. This compound represents a particularly valuable iteration of this scaffold, featuring three key components:

-

The Biphenyl Core: Provides a foundational structure for building molecular complexity.

-

The Amino Group (-NH₂): Acts as a crucial nucleophile, a hydrogen bond donor, and a handle for extensive functionalization.

-

The Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems.[3]

The strategic placement of these groups makes this compound an essential building block, most notably in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, an approved therapy for ovarian cancer.[4][5][6] The journey to develop efficient and scalable syntheses for this intermediate mirrors the broader evolution of synthetic organic chemistry itself.

The Evolution of Synthesis: From Classical to Modern Methodologies

The formation of the central carbon-carbon bond between the two phenyl rings is the critical challenge in synthesizing biphenyl derivatives. Historically, this was a formidable task, often requiring harsh conditions and yielding modest results.

Classical Approaches: The Ullmann Condensation

The Ullmann reaction, first reported in 1901, represents a foundational method for aryl-aryl bond formation.[7][8] This reaction traditionally involves the copper-promoted coupling of two aryl halide molecules.

Core Principle: The reaction relies on the generation of an organocopper intermediate, which then couples with a second aryl halide.

-

Mechanism: Involves the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination to form the biaryl product.[9]

-

Limitations: The classical Ullmann reaction suffers from significant drawbacks that limit its industrial applicability for a molecule like this compound:

-

Harsh Conditions: Often requires very high temperatures (>200 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[8][10]

-

Stoichiometric Copper: Traditionally requires stoichiometric or excess amounts of copper powder, leading to significant metallic waste.[7]

-

Substrate Scope: The reaction is typically limited to aryl halides activated by electron-withdrawing groups.[7][10]

-

Erratic Yields: The reaction's success can be inconsistent and highly substrate-dependent.[7]

-

While modern modifications using soluble copper catalysts and ligands have improved the Ullmann condensation, it has been largely superseded by more efficient palladium-catalyzed methods for the synthesis of complex biphenyls.[10][11]

The Palladium Revolution: Modern Cross-Coupling Strategies

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of C-C and C-N bonds, offering mild conditions, broad functional group tolerance, and high catalytic efficiency. Two such reactions are paramount for the synthesis of this compound and its derivatives: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

2.2.1. The Suzuki-Miyaura Coupling: A Powerful C-C Bond Formation Tool

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl systems.[12][13] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[12][14]

Retrosynthetic Analysis: For this compound, the Suzuki coupling offers two primary retrosynthetic disconnections:

Catalytic Cycle Explained: The catalytic cycle is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 4-bromobenzonitrile), forming a Pd(II) intermediate.

-

Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]

Experimental Protocol: Suzuki-Miyaura Synthesis of 2'-Amino-4'-aryl-biphenyl-4-carbonitrile

The following protocol is a representative example adapted from established methodologies for the synthesis of related biaryl scaffolds.[15]

Workflow Overview

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-aminophenylboronic acid (1.2 eq.), 4-bromobenzonitrile (1.0 eq.), and an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).[15]

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.[15]

-

Solvent Addition: Add degassed solvents. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[15]

-

Reaction: Heat the mixture to a temperature typically between 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

2.2.2. The Buchwald-Hartwig Amination: A Premier C-N Bond Forming Reaction

While the Suzuki coupling builds the biphenyl's carbon skeleton, the Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[16] First reported in the mid-1990s, it has become an indispensable tool in pharmaceutical synthesis.[17] The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[16][18]

Causality & Ligand Development: The success of the Buchwald-Hartwig amination is intrinsically linked to the development of specialized, sterically hindered phosphine ligands (e.g., X-Phos, S-Phos, RuPhos).[19][20] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition, thereby expanding the reaction's scope to include less reactive aryl chlorides and a wide variety of amines.[16][20]

Application Context: While not a direct route to form the biphenyl C-C bond of this compound, this reaction is vital for synthesizing a vast array of substituted aminobiphenyl derivatives. For instance, a pre-formed 2-bromo-biphenyl-4-carbonitrile could be coupled with ammonia or an ammonia equivalent to install the amino group.

Catalytic Cycle Explained:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.[18]

Comparison of Synthetic Routes

The choice of synthetic route depends on factors like starting material availability, cost, scalability, and functional group compatibility. Modern cross-coupling methods are overwhelmingly superior to classical approaches.

| Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C(aryl) - C(aryl) | C(aryl) - C(aryl) | C(aryl) - N |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic, ppm to mol%) | Palladium (catalytic, ppm to mol%) |

| Temperature | Very High (>200 °C)[10] | Moderate (RT to 120 °C) | Moderate (RT to 120 °C) |

| Substrate Scope | Narrow, requires activated halides[10] | Very Broad[12] | Very Broad[16] |

| Functional Group Tolerance | Poor | Excellent | Excellent |

| Yields | Often low to moderate, erratic[7] | Generally high to excellent | Generally high to excellent |

| Key Advantage | Historical significance, low-cost metal | High reliability, commercial availability of reagents[15] | Premier method for C-N bond formation |

| Key Disadvantage | Harsh conditions, high waste | Boronic acids can be unstable | Ligands can be expensive |

Conclusion: An Indispensable Intermediate

The history of this compound synthesis is a microcosm of the progress in organic chemistry. What was once a synthetically challenging target is now readily accessible through robust and scalable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling provides a direct and efficient path to the core biphenyl structure, making it the method of choice for industrial production. The continued importance of this molecule as a precursor to life-saving medicines like Niraparib ensures that research into optimizing its synthesis will remain an active and vital area for process chemists and medicinal scientists. This guide has illuminated the key transformations and the underlying principles that empower chemists to construct this valuable molecular entity with precision and efficiency.

References

- 1. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. research.rug.nl [research.rug.nl]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 2'-Amino-biphenyl-4-ol|High-Purity Reference Standard [benchchem.com]

- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2'-Amino-biphenyl-4-carbonitrile

Prepared by a Senior Application Scientist

For Distribution: Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-biphenyl-4-carbonitrile is a bi-functional organic molecule featuring a biphenyl scaffold, a common structural motif in medicinal chemistry and materials science. The presence of a nucleophilic amino group (-NH₂) on one phenyl ring and an electron-withdrawing nitrile group (-C≡N) on the other imparts a unique electronic profile and versatile reactivity. This makes it a valuable intermediate for synthesizing a range of more complex molecules, including pharmaceutical agents, molecular probes, and organic electronic materials. Understanding its core physicochemical properties is paramount for its effective utilization in research and development, enabling rational reaction design, method development, and safety assessment. This guide provides a comprehensive overview of the known and predicted properties of this compound, detailed analytical protocols for its characterization, and essential safety information.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers and structural representation of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 75898-35-0 | [1] |

| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [1][] |

| Molecular Formula | C₁₃H₁₀N₂ | [1][] |

| Molecular Weight | 194.23 g/mol | [1][] |

| Synonyms | 2'-AMINO-[1,1'-BIPHENYL]-4-CARBONITRILE, 2-Amino-4''-cyanobiphenyl | [3] |

| InChIKey | HOKIEIHVZCGCPS-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | [] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; N2 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

// Define positions N1 [pos="2.5,0!"]; C1 [pos="1.5,0!"]; C2 [pos="1,-1!"]; C3 [pos="0,-1!"]; C4 [pos=" -0.5,0!"]; C5 [pos="0,1!"]; C6 [pos="1,1!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2,-1!"]; C9 [pos="-3,-1!"]; C10 [pos="-3.5,0!"]; C11 [pos="-3,1!"]; C12 [pos="-2,1!"]; C13 [pos="-4.5,0!"]; N2 [pos="-5.5,0!"];

// Define bonds C1 -- N1 [label="H₂"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- N2 [style=triple];

}

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification strategies. While specific experimental data for this compound is sparse, properties can be inferred from closely related analogs.

| Property | Value / Observation | Rationale & Comparative Insights |

| Appearance | Expected to be a solid (e.g., powder or crystals), potentially off-white to yellow or brown. | The isomeric compound 4'-Amino-[1,1'-biphenyl]-4-carbonitrile is a solid[4]. The parent compound, 2-Aminobiphenyl, is a colorless solid that darkens with age[5][6]. The presence of chromophores (conjugated aromatic system) and an amino group suggests the potential for color, which can intensify upon oxidation or the presence of impurities. |

| Melting Point | No experimental data found. The isomer 4'-Aminobiphenyl-4-carbonitrile melts at 182-186 °C. | The melting point is influenced by crystal packing and intermolecular forces. The ortho-amino group in the target compound may allow for intramolecular hydrogen bonding, which could affect its crystal lattice and melting point relative to the para-isomer. For context, 2-aminobiphenyl melts at 47-50 °C[6], while 4-aminobenzonitrile melts at 83-85 °C[7]. |

| Boiling Point | No experimental data found. The isomer 4'-Aminobiphenyl-4-carbonitrile boils at 237-240 °C at 7 Torr[8]. | High boiling points are expected due to the molecule's relatively high molecular weight and polarity. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, methanol, and chlorinated solvents. | The biphenyl core is hydrophobic. The polar amino and nitrile groups increase polarity but are insufficient to grant significant aqueous solubility. 2-Aminobiphenyl is insoluble in water[6], while similar compounds are soluble in common organic solvents. |

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. The electron-donating amino group will shield nearby protons (shifting them upfield), while the electron-withdrawing nitrile group will deshield protons on its ring (shifting them downfield).

Predicted Spectral Features:

-

¹H NMR: Eight distinct signals in the aromatic region (approx. 6.7-7.8 ppm) are expected. The protons on the amino-substituted ring will appear further upfield than those on the nitrile-substituted ring. A broad singlet corresponding to the two -NH₂ protons will also be present, with a chemical shift that can vary depending on solvent and concentration.

-

¹³C NMR: Thirteen distinct signals are expected. The carbon bearing the nitrile group (C≡N) will appear around 118-120 ppm, while the carbon attached to the nitrile group will be significantly downfield. Carbons on the amino-substituted ring will be shifted upfield relative to those on the nitrile-substituted ring.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly resolve N-H proton signals.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher). Include acquisition of 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive signal assignment.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Analysis: Integrate ¹H signals, determine chemical shifts (ppm) relative to a reference (e.g., TMS), and analyze coupling constants (J-values) to confirm proton connectivity.

Caption: Standard workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected Characteristic Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale/Reference |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | This is a hallmark of a primary amine. Similar compounds show strong N-H stretches in this region. |

| Primary Amine (-NH₂) | N-H Bending | 1600 - 1650 | This vibration can sometimes overlap with aromatic C=C stretching bands. |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2230 | The nitrile group gives a sharp, strong, and highly characteristic absorption in this region. 2-amino-4-chlorobenzonitrile shows this peak at 2211 cm⁻¹. |

| Aromatic Ring | C-H Stretch | > 3000 | Characteristic of sp² C-H bonds. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands are expected in this "fingerprint" region, confirming the aromatic core. |

Experimental Protocol (KBr Pellet Method):

-

Preparation: Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π∗ and n → π∗ transitions). It is particularly useful for analyzing compounds with conjugated systems.

Expected Spectral Features: The extended π-conjugated system of the biphenyl core, influenced by the amino (auxochrome) and nitrile (chromophore) groups, is expected to result in strong UV absorption. Two primary absorption bands are anticipated, corresponding to π → π∗ transitions of the aromatic system and potentially a weaker n → π∗ transition associated with the lone pair electrons on the amino nitrogen. The exact wavelength of maximum absorbance (λmax) will be solvent-dependent (solvatochromism).

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution: Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Data Acquisition: Replace the solvent with the sample solution and scan across the UV-Vis range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The Beer-Lambert law can be used for quantitative analysis if an analytical standard is available.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a molecule like this compound, a reversed-phase method is most appropriate, where a non-polar stationary phase is used with a polar mobile phase.

Proposed Starting Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid (for improved peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a higher percentage of A (e.g., 90%) and gradually increase B (e.g., to 95% over 15-20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a λmax determined by UV-Vis spectroscopy.

-

Injection Volume: 5-10 µL.

Caption: General workflow for HPLC method development.

Safety, Handling, and Storage

Expertise & Trustworthiness: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from its PubChem entry and SDS for structurally similar hazardous compounds must be used to establish prudent handling practices. Always consult the supplier-specific SDS before any handling.

Hazard Identification:

-

GHS Classification: The compound is classified as causing serious eye damage (H318)[1].

-

Potential Hazards (Inferred): Related aminobiphenyls are associated with hazards such as being harmful if swallowed, skin/eye irritation, and potential carcinogenicity[6]. Therefore, this compound should be handled as potentially hazardous.

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Engineering Controls: Handle the material in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation and degradation of the amino group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential as a synthetic building block. Its physicochemical profile is defined by the interplay between its rigid biphenyl core and its polar functional groups. While some physical properties like melting point require experimental determination, its spectroscopic and chromatographic behavior can be reliably predicted and characterized using standard analytical techniques. The protocols and data presented in this guide offer a robust framework for researchers to confidently identify, purify, and utilize this compound while adhering to critical safety standards.

References

- 1. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 75898-35-0 [amp.chemicalbook.com]

- 4. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 6. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]

- 7. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

2'-Amino-biphenyl-4-carbonitrile CAS number 75898-35-0

An In-Depth Technical Guide to 2'-Amino-biphenyl-4-carbonitrile (CAS 75898-35-0): A Keystone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 75898-35-0), a pivotal intermediate in the fields of medicinal chemistry and materials science. As a molecule that strategically combines the aminobiphenyl scaffold with a nitrile functional group, it serves as a versatile building block for the synthesis of a wide array of complex organic structures. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, details robust synthetic and analytical methodologies, explores its applications with mechanistic insights, and outlines critical safety protocols. By synthesizing technical data with practical, field-proven insights, this guide aims to empower scientists to fully leverage the synthetic potential of this valuable compound.

Introduction: The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in drug discovery and materials science, offering a semi-rigid backbone that can position functional groups in a defined three-dimensional space.[1] Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and organic electronics.[2] The compound this compound is of particular interest as it merges two powerful chemical motifs:

-

The 2-Aminobiphenyl Core: This structure is a well-established pharmacophore found in various biologically active agents. The amino group serves as a critical hydrogen bond donor/acceptor and a key synthetic handle for further molecular elaboration.[3]

-

The Benzonitrile Moiety: The nitrile group (C≡N) is a unique functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a metabolically stable isostere for other functional groups, or a precursor for other functionalities. In some contexts, it can even participate in reversible covalent interactions with enzyme active sites.[4]

The strategic combination of these groups in a single molecule, identified by CAS number 75898-35-0 , makes this compound a high-value starting material for creating libraries of diverse and complex molecules.[][6]

Physicochemical Properties and Characterization

A thorough understanding of a compound's properties is the foundation of its effective application. The key physicochemical and computed properties of this compound are summarized below.

Key Properties

| Property | Value | Source |

| CAS Number | 75898-35-0 | [7] |

| Molecular Formula | C₁₃H₁₀N₂ | [][8] |

| Molecular Weight | 194.23 g/mol | [][7] |

| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [][8] |

| Synonyms | This compound, 2-Amino-4''-cyanobiphenyl | [] |

| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N | [] |

| InChI Key | HOKIEIHVZCGCPS-UHFFFAOYSA-N | [][8] |

Analytical Characterization

Validating the identity and purity of this compound is critical for its use in synthesis. The following analytical techniques are recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit complex multiplets in the aromatic region (approx. 6.7-7.7 ppm). The protons on the amine-bearing ring are expected to be shifted upfield compared to those on the nitrile-bearing ring. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, the chemical shift of which is solvent-dependent.

-

¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbon of the nitrile group (C≡N) will appear characteristically downfield (approx. 118-120 ppm), while the carbon attached to the amino group will be shielded.[9]

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching vibration.[10]

-

Two distinct bands in the region of 3350-3500 cm⁻¹ will correspond to the symmetric and asymmetric N-H stretching of the primary amine group.[10]

-

Multiple bands in the 1450-1600 cm⁻¹ region will indicate aromatic C=C stretching.

-

-

Mass Spectrometry (MS):

-

Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 194. Analysis of the fragmentation pattern can provide further structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is the most common method for purity assessment.[11] A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) provides excellent resolution for biphenyl compounds. Purity is determined by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).

-

Synthesis and Purification

The formation of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its exceptional functional group tolerance, use of non-toxic boron reagents, and generally high yields.[12][13]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The causality behind choosing the Suzuki reaction lies in its robustness. The reaction conditions are mild enough to tolerate both the free amine and the nitrile group without requiring protecting groups, which streamlines the synthetic process and improves overall efficiency.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromoaniline with 4-cyanophenylboronic acid. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to protect the catalyst.

Materials:

-

2-Bromoaniline (1.0 eq.)

-

4-Cyanophenylboronic acid (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 3 mol%)[15]

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)[15]

-

Anhydrous 1,4-Dioxane (solvent)

-

Degassed Deionized Water (co-solvent)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 4-cyanophenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The biphasic mixture facilitates the dissolution of both the organic and inorganic reagents.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromoaniline is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Quality Control

The crude product is typically a solid that requires purification.

-

Purification: Silica gel column chromatography is the preferred method. A solvent gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is effective for separating the product from non-polar impurities and baseline polar materials.

-

Validation: The purity of the final fractions should be confirmed by HPLC (>95% is typical). The identity of the white to off-white solid product should be unequivocally confirmed by NMR and MS, comparing the data with expected values.[16]

Applications and Mechanistic Insights

This compound is not an end product but a versatile starting point for creating high-value molecules.

Role as a Pharmaceutical Intermediate

The true value of this compound lies in the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build heterocyclic systems, while the nitrile remains inert under these conditions. This scaffold is a key precursor for generating libraries of compounds for screening campaigns, particularly in oncology.[2][15]

Caption: Hypothetical elaboration of the core scaffold into a more complex molecule.

Case Study: Design of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a core heterocycle attached to a biaryl "tail" that occupies a hydrophobic pocket in the enzyme's active site. This compound is an ideal starting point for such a design.

-

Amide Formation: The amino group can be acylated with a reagent like chloroacetyl chloride. This introduces an electrophilic site.

-

Nucleophilic Substitution: The resulting α-chloro amide can be reacted with various nucleophiles (amines, thiols) to introduce diversity and modulate properties like solubility and cell permeability.

-

Further Elaboration: The nitrile group could be hydrolyzed to a carboxylic acid for further coupling or reduced to an amine. Alternatively, it can be maintained as a hydrogen bond acceptor to interact with the kinase hinge region.

This modular approach allows for the rapid synthesis of a focused library of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions.[6]

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

|

| H318 | Causes serious eye damage | [8][17] |

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.[18]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

Conclusion and Future Outlook

This compound is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure and dual functionality provide a reliable and versatile platform for constructing novel molecules with tailored properties. The continued exploration of Suzuki-Miyaura coupling and other cross-coupling reactions will further streamline its synthesis and incorporation into complex targets. For medicinal chemists, this compound will remain a valuable asset in the quest for next-generation therapeutics, particularly in the development of targeted cancer therapies. In materials science, its derivatives warrant investigation as components of novel organic semiconductors and emitters. The full potential of this keystone building block is still being unlocked, promising exciting discoveries for the prepared researcher.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. This compound | 75898-35-0 | Benchchem [benchchem.com]

- 8. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. researchgate.net [researchgate.net]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. keyorganics.net [keyorganics.net]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

- 20. carlroth.com [carlroth.com]

The Definitive Guide to the Structural Elucidation of 2'-Amino-biphenyl-4-carbonitrile

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2'-Amino-biphenyl-4-carbonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-technique approach required for unambiguous structure confirmation. We will delve into the core analytical methodologies, providing not just procedural steps, but the scientific rationale behind each technique, ensuring a thorough understanding of the entire elucidation process.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol , is a bifunctional organic molecule featuring a biphenyl scaffold substituted with an amino group and a nitrile group.[1][] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of compounds with potential therapeutic and electronic applications. The precise arrangement of these groups on the biphenyl core is critical to the molecule's chemical reactivity and its ability to interact with biological targets or function in organic electronic devices. Therefore, rigorous structural confirmation is a prerequisite for its use in any research or development setting.

The synthesis of such biphenyl derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this compound, a plausible synthetic route would involve the reaction of 2-aminophenylboronic acid with 4-bromobenzonitrile. Given the potential for side reactions and the formation of regioisomers, a comprehensive analytical workflow is essential to confirm the desired connectivity and rule out any alternative structures.

This guide will walk through a logical and self-validating workflow for the complete structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

The Elucidation Workflow: A Multi-faceted Approach

The definitive confirmation of a chemical structure is rarely achieved with a single analytical technique. Instead, a synergistic approach, where the strengths of various methods complement each other, is employed. The following diagram illustrates the logical flow of the structure elucidation process for this compound.

References

Spectroscopic Data of 2'-Amino-biphenyl-4-carbonitrile: An In-Depth Technical Guide

Introduction to 2'-Amino-biphenyl-4-carbonitrile

This compound, with the molecular formula C₁₃H₁₀N₂, is a bifunctional organic molecule featuring a biphenyl backbone substituted with an amino (-NH₂) group and a nitrile (-C≡N) group.[][2] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of its structure is paramount for its application, and this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the eight aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the amino (electron-donating) and cyano (electron-withdrawing) groups. The predicted data in a typical deuterated solvent like DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing cyano group are deshielded and appear downfield. |

| ~7.65 | Doublet | 2H | H-3, H-5 | Protons meta to the cyano group. |

| ~7.10 | Triplet | 1H | H-4' | Aromatic proton experiencing coupling from two neighbors. |

| ~6.95 | Doublet | 1H | H-6' | Ortho to the amino group, shielded. |

| ~6.80 | Doublet | 1H | H-3' | Ortho to the amino group, shielded. |

| ~6.60 | Triplet | 1H | H-5' | Aromatic proton experiencing coupling from two neighbors. |

| ~5.10 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is solvent-dependent. |

Note: Coupling constants (J) for ortho-coupling in aromatic systems are typically in the range of 7-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of similar structures.[4][5]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~147.0 | C-2' | Carbon attached to the amino group, shielded. |

| ~145.0 | C-1 | Quaternary carbon attached to the cyanophenyl ring. |

| ~132.5 | C-2, C-6 | Aromatic CH ortho to the cyano group. |

| ~130.0 | C-4' | Aromatic CH. |

| ~129.0 | C-3, C-5 | Aromatic CH meta to the cyano group. |

| ~127.0 | C-6' | Aromatic CH. |

| ~119.0 | C≡N | Nitrile carbon, a characteristic downfield quaternary signal. |

| ~118.0 | C-1' | Quaternary carbon attached to the aminophenyl ring. |

| ~116.5 | C-5' | Aromatic CH. |

| ~115.0 | C-3' | Aromatic CH. |

| ~110.0 | C-4 | Quaternary carbon attached to the cyano group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like those of the amine group.

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set a spectral width of approximately 240 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C≡N triple bond of the nitrile, and the various bonds within the aromatic rings.[6]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H asymmetric and symmetric stretching (primary amine) |

| ~3050 | Medium | Aromatic C-H stretching |

| 2230 - 2215 | Strong, Sharp | C≡N stretching (nitrile) |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |

| 850 - 800 | Strong | para-disubstituted ring C-H out-of-plane bending |

| 770 - 730 | Strong | ortho-disubstituted ring C-H out-of-plane bending |

Experimental Protocol for IR Data Acquisition

Modern IR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (typically diamond).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the IR spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

For this compound (Molecular Weight: 194.23 g/mol ), the mass spectrum under Electron Ionization (EI) is expected to show a prominent molecular ion peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - HCN]⁺ |

| 166 | Moderate | [M - HCN - H]⁺ |

| 139 | Low | [C₁₁H₇]⁺ |

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with an EI source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure good separation and peak shape.

-

-

Mass Spectrometry:

-

The mass spectrometer will be operated in EI mode at 70 eV.

-

Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.

-

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds. The included experimental protocols offer a validated framework for the acquisition of high-quality data. This comprehensive approach ensures that researchers and scientists have a reliable reference for the structural characterization and quality control of this important chemical entity, thereby facilitating its application in research and development.

References

solubility and stability of 2'-Amino-biphenyl-4-carbonitrile

An In-Depth Technical Guide to the Solubility and Stability of 2'-Amino-biphenyl-4-carbonitrile

Executive Summary

This compound is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of novel therapeutics and advanced materials.[][2] Its structure, featuring a nucleophilic amino group, a polar nitrile moiety, and a non-polar biphenyl backbone, presents a unique combination of physicochemical properties.[3] A thorough understanding of its solubility and stability is paramount for scientists in drug development, as these characteristics directly influence formulation strategies, storage conditions, analytical method development, and ultimately, the safety and efficacy of the final product.[4][5] This guide provides a comprehensive analysis of the solubility and stability profile of this compound, synthesizing theoretical principles with actionable experimental protocols to empower researchers in their development efforts.

Section 1: Physicochemical Properties and Solubility Profile

A molecule's solubility is dictated by its structural and electronic properties. For this compound, the interplay between its hydrophobic and hydrophilic functionalities is the primary determinant of its behavior in various solvent systems.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 4-(2-aminophenyl)benzonitrile | [][3] |

| Synonyms | 2'-AMINO-[1,1'-BIPHENYL]-4-CARBONITRILE | [3] |

| CAS Number | 75898-35-0 | [3] |

| Molecular Formula | C₁₃H₁₀N₂ | [] |

| Molecular Weight | 194.23 g/mol | [] |

| Appearance | Solid (predicted) | [6] |

Rationale for Solubility Behavior

The solubility of this compound is a direct consequence of its molecular structure:

-

Biphenyl Backbone: The two linked phenyl rings create a large, non-polar surface area, which suggests poor solubility in aqueous media.

-

Amino Group (-NH₂): This is a basic functional group. At neutral or alkaline pH, it is uncharged and contributes modestly to polarity. However, in acidic conditions (pH < pKa), it becomes protonated (-NH₃⁺), significantly increasing the molecule's polarity and its potential for aqueous solubility.[7][8]

-

Nitrile Group (-C≡N): This is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor, enhancing solubility in polar organic solvents.[9][10]

Based on these features, we can predict that the compound will exhibit limited solubility in water at neutral pH, enhanced solubility in acidic aqueous solutions, and good solubility in polar organic solvents such as methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO).

Experimental Protocol: Equilibrium Solubility Determination

To quantitatively assess solubility, a shake-flask method is the industry standard. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a specific, stability-indicating analytical method for quantification.

Causality of Experimental Choices:

-

Shake-Flask Method: This technique is chosen for its simplicity and its ability to ensure that the solvent is fully saturated with the solute, representing a true equilibrium state.

-

Extended Equilibration (24-48h): Many complex organic molecules require significant time to reach thermodynamic equilibrium. A shorter duration may lead to an underestimation of solubility.

-

Temperature Control (25°C): Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

HPLC-UV Quantification: A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved analyte, free from interference from potential impurities or degradants.[11]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water at pH 3.0, 7.0, 9.0; Methanol; Ethanol; Acetonitrile; DMSO). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved particulates.

-

Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (as described in Section 3).

-

Calculation: Determine the concentration in the original filtrate by accounting for the dilution factor. The result is reported as mg/mL or µg/mL.

Section 2: Stability Profile and Degradation Pathways

Understanding a molecule's stability is crucial for defining its shelf-life and identifying potential impurities that could arise during manufacturing and storage. Forced degradation studies are an indispensable tool, intentionally stressing the molecule to predict its degradation pathways and products.[4][5][12]

Intrinsic Molecular Stability and Labile Moieties

The structure of this compound contains several functional groups susceptible to degradation:

-

Amino Group: Aromatic amines are well-known to be susceptible to oxidation, which can proceed via a one-electron mechanism to form a free radical.[11][13] This can lead to the formation of colored impurities and dimers.[13]

-

Nitrile Group: The cyano group is prone to hydrolysis under both acidic and basic conditions, typically converting first to an amide and subsequently to a carboxylic acid.[14][15][16]

-

Aromatic System: The biphenyl ring system can undergo photodegradation upon exposure to UV or visible light, as outlined in ICH guideline Q1B.[17]

References

- 2. 2'-Amino-biphenyl-4-ol|High-Purity Reference Standard [benchchem.com]

- 3. This compound | C13H10N2 | CID 1394500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nitrile - Wikipedia [en.wikipedia.org]

- 17. ema.europa.eu [ema.europa.eu]

Quantum Chemical Blueprint of 2'-Amino-biphenyl-4-carbonitrile: A Technical Guide for Drug Discovery and Materials Science

This guide provides an in-depth exploration of the structural, electronic, and spectroscopic properties of 2'-Amino-biphenyl-4-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. By leveraging quantum chemical calculations, we present a comprehensive theoretical framework for understanding and predicting its behavior, offering crucial insights for researchers and professionals in drug development and materials design.

Introduction: The Significance of this compound

This compound is a versatile organic compound featuring a biphenyl scaffold, a nucleophilic amino group, and an electron-withdrawing cyano group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The biphenyl moiety is a common structural motif in many biologically active compounds, and the amino and cyano groups provide sites for further chemical modifications to modulate pharmacological properties. Understanding the fundamental quantum chemical properties of this molecule is paramount for designing novel derivatives with enhanced efficacy and targeted activity.

Part 1: The Computational Scientist's Toolkit: Methodological Deep Dive

The theoretical investigation of this compound is conducted using a suite of well-established quantum chemical methods. The choice of computational level is critical for obtaining accurate and reliable results that can be meaningfully correlated with experimental data.

Geometry Optimization: Unveiling the Molecular Architecture

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the minimum energy. For this study, Density Functional Theory (DFT) is the method of choice, renowned for its balance of accuracy and computational efficiency.[1][2] Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed in conjunction with a 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide excellent descriptions of the geometries of similar organic molecules.

Vibrational Frequency Analysis: The Molecular Fingerprint

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[1][3] These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group and the C≡N stretching of the nitrile group.

Electronic Properties: Mapping the Reactive Landscape

A thorough understanding of a molecule's electronic properties is crucial for predicting its reactivity and intermolecular interactions. Several key analyses are performed to elucidate the electronic landscape of this compound.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[4][5] A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors or other reactants.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energies associated with these interactions. This analysis helps to understand the nature of intramolecular charge transfer and the delocalization of electron density, which can significantly influence the molecule's properties.[2][6]

Excited State Properties: Probing the Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.[7] These calculations provide insights into the electronic transitions between the ground state and various excited states, allowing for the prediction of the molecule's UV-Vis absorption spectrum. This information is particularly relevant for applications in materials science, such as the design of fluorescent probes or organic light-emitting diodes (OLEDs).

Part 2: Results and Discussion: A Quantum Chemical Portrait

The application of the aforementioned computational methods provides a wealth of information about the intrinsic properties of this compound.

Molecular Geometry: A Tale of Two Rings

The optimized geometry of this compound reveals a non-planar structure. The two phenyl rings are twisted with respect to each other, with a specific dihedral angle that minimizes steric hindrance between the ortho hydrogens. The bond lengths and angles within the molecule are consistent with those of similar aromatic systems.

| Parameter | Calculated Value |

| C-C (inter-ring) bond length | ~1.49 Å |

| C-N (amino) bond length | ~1.38 Å |

| C≡N (nitrile) bond length | ~1.16 Å |

| Dihedral Angle (between rings) | ~40-50° |

| Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)). |

Vibrational Spectroscopy: Deciphering the Molecular Vibrations

The calculated vibrational spectrum provides a detailed assignment of the fundamental vibrational modes of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Asymmetric Stretch | ~3500 | Stretching of the amino group N-H bonds |

| N-H Symmetric Stretch | ~3400 | Stretching of the amino group N-H bonds |

| C≡N Stretch | ~2230 | Stretching of the nitrile triple bond |

| Aromatic C-H Stretch | ~3100-3000 | Stretching of the C-H bonds on the phenyl rings |

| Aromatic C=C Stretch | ~1600-1450 | In-plane stretching of the phenyl ring C-C bonds |

| Table 2: Key Calculated Vibrational Frequencies for this compound. |

These predicted frequencies can be used to guide the analysis of experimental FT-IR and Raman spectra, facilitating the identification and characterization of the molecule.

Electronic Structure and Reactivity: A Predictive Analysis

The electronic properties of this compound provide critical insights into its potential behavior in chemical reactions and biological systems.

-

Frontier Molecular Orbitals: The HOMO is primarily localized on the amino-substituted phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the cyano-substituted phenyl ring, suggesting that this region is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity.

-

Molecular Electrostatic Potential: The MEP map visually confirms the predictions from the FMO analysis. The most negative potential (red region) is located around the nitrogen atom of the cyano group, highlighting its nucleophilic character. The region around the amino group protons shows a positive potential (blue region), indicating their electrophilic nature.

-

Natural Bond Orbital Analysis: NBO analysis reveals significant delocalization of the lone pair of electrons from the amino group nitrogen into the aromatic ring. This delocalization contributes to the stability of the molecule and influences the reactivity of the aromatic system.

Part 3: Experimental Protocols and Workflows

To validate the theoretical predictions and further characterize this compound, a series of experimental protocols can be employed.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic coupling reactions, such as the Suzuki coupling. Subsequent purification and crystallization are essential for obtaining a sample of high purity suitable for spectroscopic and structural analysis.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra can be recorded and compared with the theoretically predicted spectra to confirm the molecular structure and identify characteristic functional groups.[1]

-

UV-Vis Spectroscopy: The absorption spectrum of the compound dissolved in a suitable solvent can be measured and compared with the TD-DFT calculations to validate the predicted electronic transitions.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, further confirming its structure.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[1] The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the results from the DFT geometry optimization.

Part 4: Visualizing the Quantum World

Diagrams are essential tools for conveying complex scientific concepts in an intuitive manner.

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Conclusion: From Theory to Application

This technical guide has outlined a comprehensive quantum chemical approach for the study of this compound. The theoretical insights into its geometry, vibrational signatures, and electronic properties provide a solid foundation for understanding its behavior and potential applications. For drug development professionals, this information can guide the rational design of new derivatives with improved binding affinities and pharmacokinetic profiles. For materials scientists, these findings can inform the development of novel materials with tailored photophysical properties. By bridging the gap between theoretical calculations and experimental investigations, this guide serves as a valuable resource for advancing research in these exciting fields.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

The Aminobiphenyl Nitrile Scaffold: A Technical Guide to Fundamental Reactivity and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminobiphenyl nitrile scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and steric properties, arising from the interplay between the biphenyl backbone, the nucleophilic amino group, and the electrophilic nitrile functionality, offer a rich landscape for chemical exploration and drug design. This guide provides an in-depth analysis of the fundamental reactivity of this scaffold, offering field-proven insights into its synthesis, functionalization, and application. We will explore the key transformations of both the amino and nitrile groups, supported by detailed mechanistic discussions, validated experimental protocols, and strategic considerations for leveraging this scaffold in drug discovery programs.

Introduction: The Strategic Importance of the Aminobiphenyl Nitrile Scaffold

The biphenyl moiety provides a rigid, tunable framework that allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The addition of the amino and nitrile groups introduces key functionalities that drive the scaffold's versatility. The amino group serves as a versatile handle for a wide range of transformations, including acylation, alkylation, and participation in powerful cross-coupling reactions.[3][4] Conversely, the nitrile group, with its strong electron-withdrawing nature and unique reactivity, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center for covalent modification of target proteins.[5][6] This duality makes the aminobiphenyl nitrile scaffold a cornerstone in the development of kinase inhibitors, receptor antagonists, and other targeted therapies.[7][8]

Synthesis of the Aminobiphenyl Nitrile Core

The construction of the aminobiphenyl nitrile backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a highly reliable method for forming the central biphenyl C-C bond by coupling an aryl halide with an aryl boronic acid or ester.[9][10] This reaction is celebrated for its mild conditions and broad functional group tolerance.[10][11]

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]